Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine
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Overview
Description
Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine is a synthetic organic compound with the molecular formula C16H26N2O and a molecular weight of 262.4 g/mol . This compound is notable for its complex structure, which includes a tetrahydrofuran ring, an amine group, and a phenyl ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Attachment of the Amino Group: The amino group is introduced via reductive amination, where the tetrahydrofuran ring is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Final Coupling: The final step involves coupling the tetrahydrofuran-amino intermediate with the phenyl ring under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the amine group to a more reduced state, such as an amine or imine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically uses reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The tetrahydrofuran ring and amine group are crucial for its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine: shares similarities with other amine-containing compounds such as:
Uniqueness
What sets this compound apart is its unique combination of a tetrahydrofuran ring and a phenyl ring, which imparts distinct chemical and biological properties
Biological Activity
Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine, identified by its CAS number 510723-76-9, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H26N2O with a molecular weight of 262.4 g/mol. The structure features a tetrahydrofuran moiety, which may contribute to its biological interactions.
Research indicates that compounds containing amine functionalities can interact with various biological targets, including enzymes and receptors. The tetrahydrofuran ring may enhance lipophilicity, potentially facilitating cell membrane permeability and influencing pharmacokinetics.
2. Anticancer Potential
A study highlighted the synthesis of derivatives from similar amine compounds that showed promising anticancer activities. Specifically, compounds designed to inhibit cyclooxygenase-2 (COX-2) exhibited significant anti-proliferative effects in cancer cell lines, suggesting that this compound may share similar properties .
3. Neuroprotective Effects
The neuroprotective potential of related compounds has been investigated, particularly in the context of neurodegenerative diseases. Compounds with similar structures have been shown to exhibit antioxidant properties and modulate neuroinflammation, indicating a possible therapeutic role for this compound in neurological disorders .
Table 1: Summary of Biological Studies on Related Compounds
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are often employed to analyze the purity and structural integrity of synthesized compounds .
Toxicological Considerations
While exploring the biological activity, it is crucial to assess the toxicity profile of this compound. Preliminary studies suggest that compounds in this class may exhibit varying degrees of toxicity depending on their structure and functional groups. Further toxicological assessments are necessary to evaluate safety for potential therapeutic applications .
Properties
IUPAC Name |
N,N-diethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-13-16-6-5-11-19-16/h7-10,16-17H,3-6,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJVPKOSAHIGHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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